molecular formula C22H18N4O2 B2733972 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921880-03-7

7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2733972
M. Wt: 370.412
InChI Key: CHMZDXGVWGGAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoline is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . Pyrazolo[4,3-c]pyridine is another heterocyclic compound and there are synthetic strategies and approaches reported for its derivatives .

Scientific Research Applications

Synthesis and Derivative Formation

  • Indole compounds have been synthesized to explore their potential in creating new spiroindoline derivatives, incorporating pyrazoloheterocycles for various applications, demonstrating the chemical versatility of indoline-derived compounds in synthesizing complex heterocyclic structures (Al-Thebeiti & El-zohry, 1995).
  • Research on supramolecular aggregation has highlighted the crystallization behaviors of indoline-containing compounds, providing insights into their structural characteristics and potential applications in material science (Low et al., 2007).
  • Studies on Fischer indole synthesis have explored rearrangements of cyclic hydrazones, leading to the formation of indoline derivatives, revealing mechanistic pathways and synthetic applications of indoline-based compounds (Benincori et al., 1991).

Pharmaceutical Applications

  • Indoline derivatives have been investigated for their potential as platelet-activating factor antagonists, suggesting their utility in treating a range of PAF-related disorders such as asthma and inflammation (Summers & Albert, 1987).
  • Synthesis of novel 1‐Pyrazolylpyridin‐2‐ones has been reported, with some compounds displaying significant anti-inflammatory and analgesic activities, indicating the therapeutic potential of pyrazolylpyridinone derivatives (Ismail et al., 2007).

Material Science and Catalysis

  • The development of new pyrazole and antibacterial pyrazolopyrimidine derivatives has been explored, including their synthesis and potential antibacterial properties, highlighting the compound's relevance in developing new antimicrobial agents (Rahmouni et al., 2014).
  • Research on palladium-catalyzed direct arylation of heteroaromatic compounds has demonstrated the utility of indoline and similar structures in facilitating CH bond activation for the synthesis of complex molecules, emphasizing their role in advancing synthetic chemistry (Roger et al., 2010).

properties

IUPAC Name

7-(2,3-dihydroindole-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-24-13-17(21(27)25-12-11-15-7-5-6-10-19(15)25)20-18(14-24)22(28)26(23-20)16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMZDXGVWGGAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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